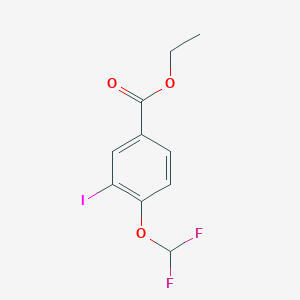

Ethyl 4-(difluoromethoxy)-3-iodobenzoate

Description

Ethyl 4-(difluoromethoxy)-3-iodobenzoate is a fluorinated aromatic ester characterized by a difluoromethoxy (–OCHF₂) group at the 4-position and an iodine atom at the 3-position of the benzoate ring. This compound is part of a broader class of iodinated benzoate esters, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties . The iodine atom enhances molecular polarizability and facilitates cross-coupling reactions, while the difluoromethoxy group contributes to metabolic stability and lipophilicity, making it a candidate for bioactive molecule development .

Properties

CAS No. |

1131614-53-3 |

|---|---|

Molecular Formula |

C10H9F2IO3 |

Molecular Weight |

342.08 g/mol |

IUPAC Name |

ethyl 4-(difluoromethoxy)-3-iodobenzoate |

InChI |

InChI=1S/C10H9F2IO3/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10H,2H2,1H3 |

InChI Key |

LILYVYRNYCEJIS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)I |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Structural and Electronic Differences

- This compound vs. Amino-Substituted Analogs: The difluoromethoxy group (–OCHF₂) is electron-withdrawing due to the electronegativity of fluorine, which contrasts with the electron-donating diethylamino group (–N(C₂H₅)₂) in Ethyl 4-(diethylamino)-3-iodobenzoate . This difference significantly impacts reactivity; for instance, the amino group facilitates nucleophilic substitution, while the difluoromethoxy group may stabilize intermediates in electrophilic aromatic substitution.

- Iodo Substituent: The iodine atom at the 3-position is a heavy halogen, contributing to high molecular weight (367.1 g/mol estimated) and polarizability. This feature is shared with analogs like Ethyl 4-iodobenzoate but absent in non-iodinated derivatives (e.g., Ethyl 4-(trifluoromethyl)phenylacetate) .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(difluoromethoxy)-3-iodobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization:

- Step 1: Difluoromethoxy Introduction Nucleophilic substitution on 4-hydroxy-3-iodobenzoate using difluorocarbene (generated via KF/chlorodifluoromethane under basic conditions) to install the difluoromethoxy group .

- Step 2: Esterification Ethylation via reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) .

- Key Variables :

-

Temperature (80–120°C for difluoromethylation) .

-

Solvent polarity (DMF or THF enhances nucleophilicity) .

-

Base selection (K₂CO₃ vs. NaH) affects substitution efficiency .

Synthetic Step Reagents/Conditions Yield Range Reference Difluoromethylation KF, chlorodifluoromethane, DMF, 100°C 60–75% Esterification Ethanol, H₂SO₄, reflux 85–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (split due to iodine’s anisotropic effect) .

- ¹⁹F NMR : Doublet for -OCF₂H (δ -80 to -85 ppm) .

- Mass Spectrometry (HRMS) :

Precise mass confirmation (e.g., [M+Na]⁺ calculated for C₁₀H₉F₂IO₃: 393.9502) . - IR Spectroscopy :

C=O stretch (~1710 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) :

Advanced Research Questions

Q. How does the iodine substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings due to its high leaving-group ability. Key considerations:

- Steric Hindrance : The difluoromethoxy group at the 4-position may slow transmetallation in Pd-catalyzed reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine displacement kinetics .

- Catalyst Optimization : Use of Pd(PPh₃)₄ with Cs₂CO₃ enhances coupling efficiency with aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for analogues of this compound?

Discrepancies in IC₅₀ values or enzyme inhibition profiles often arise from:

- Purity Issues : HPLC purification (>95% purity) and elemental analysis are critical .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Metabolic Stability : The difluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism, but species-specific cytochrome P450 differences can skew results .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Docking Studies : Prioritize scaffolds with the iodine atom positioned for halogen bonding (e.g., with kinase ATP pockets) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., -OCF₂H vs. -OCH₃) with logP and solubility .

- MD Simulations : Assess conformational flexibility of the ethyl ester group in aqueous vs. lipid environments .

Methodological Challenges and Solutions

Q. What are the key challenges in introducing both difluoromethoxy and iodo groups regioselectively?

- Competitive Substitution : Iodine may displace fluorine under harsh conditions. Mitigation: Sequential functionalization (iodide first, followed by difluoromethylation) .

- Byproduct Formation : Use of protecting groups (e.g., TMS for -OH) during difluoromethylation reduces side reactions .

Q. How do reaction solvents impact the stability of the difluoromethoxy group during synthesis?

- Polar Solvents (DMAC, DMF) : Stabilize intermediates but may hydrolyze the ester group at high temperatures .

- Non-Polar Solvents (Toluene) : Reduce hydrolysis but lower reaction rates. Optimal balance: Use DMF below 100°C with molecular sieves to absorb moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.